N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a 4-phenyl-substituted 1,3-thiazole ring. This structure combines two pharmacologically significant motifs:
- 1,4-Benzodioxine: Known for modulating electronic and steric properties, enhancing metabolic stability.
- 1,3-Thiazole: A nitrogen-sulfur heterocycle prevalent in antimicrobial, anti-inflammatory, and kinase-inhibiting agents.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(13-6-7-15-16(10-13)23-9-8-22-15)20-18-19-14(11-24-18)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDSMLQDKPRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs. Carboxamide: Sulfonamide derivatives (e.g., compound 3) exhibit notable antibacterial activity against E. coli (IC₅₀ ~9 μg/mL), comparable to ciprofloxacin (MIC = 8.01 μg/mL) . The carboxamide group in the target compound may alter solubility or target binding.
- Thiazole derivatives with imidazole/pyridine groups () or fluorobenzo-thiazole () suggest versatility in tuning activity.
- Inactive Derivatives: Compounds with furan-aryl () or lacking heterocyclic diversity (e.g., simple sulfonamides against S.
Physicochemical and Spectral Properties
- IR Spectroscopy : Carboxamide derivatives show C=O stretches at ~1663–1682 cm⁻¹, while tautomeric thiones (e.g., triazoles in ) lack C=O but display C=S bands at ~1247–1255 cm⁻¹ .
- Solubility : Sulfonamides may exhibit higher aqueous solubility than carboxamides due to the polar sulfonyl group, impacting bioavailability.
Biological Activity
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial, antifungal, and anticancer properties based on various research studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H18N2O3S
- IUPAC Name : this compound
Antibacterial Activity
Research has demonstrated that derivatives of thiazole and benzodioxane exhibit notable antibacterial properties. For instance, compounds containing the 1,4-benzodioxane ring have been synthesized and evaluated against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | B. subtilis | 8 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity against species such as Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited potent antifungal properties, which were effective at lower concentrations compared to traditional antifungal agents like fluconazole .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | A. niger | 64 µg/mL |
| Compound E | C. albicans | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on human breast cancer T47D cells, the compound exhibited an IC50 value of 27.3 µM, indicating significant potential for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for synthesizing N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between 2-amino-4-phenylthiazole derivatives and activated 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid precursors. Key intermediates are purified using column chromatography or recrystallization and characterized via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For example, hydrazide intermediates in analogous thiazole-carboxamide syntheses are confirmed by sharp melting points and spectral data .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : NMR identifies proton environments (e.g., aromatic protons in the benzodioxine and thiazole moieties), while NMR confirms carbonyl (C=O) and aromatic carbons.
- IR spectroscopy : Verifies amide C=O stretches (~1650–1680 cm) and NH vibrations (~3200 cm).
- Mass spectrometry : HRMS provides exact mass confirmation, distinguishing regioisomers .
Q. What in vitro assays are typically employed to screen the compound’s biological activity?
Initial screening often involves:
- Anti-inflammatory assays : Carrageenan-induced rat paw edema models to measure inhibition of inflammation .
- Cytotoxicity assays : MTT or ToxiLight® assays to evaluate cell viability and compound toxicity .
- Enzyme inhibition studies : Kinase or receptor-binding assays (e.g., p38 MAPK for anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modifications to the phenyl (e.g., electron-withdrawing/-donating groups) or benzodioxine moieties.
- Biological testing : Compare IC values across analogs in target-specific assays (e.g., p38 MAPK inhibition).
- Computational docking : Use software like AutoDock to predict binding interactions and guide SAR . For example, docking studies on thiazole-urea analogs revealed hydrogen bonding with kinase active sites .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols and multiple cell lines/animal models.
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
- Meta-analysis : Compare data across studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) or assay sensitivity .
Q. How can X-ray crystallography determine the compound’s molecular conformation, and what software is used for refinement?
- Crystallization : Grow single crystals via vapor diffusion or slow evaporation.
- Data collection : Use synchrotron radiation for high-resolution diffraction.
- Refinement : SHELXL (for small molecules) refines atomic coordinates and thermal parameters. SHELXTL (Bruker AXS) interfaces with diffraction data for structure solution .
Q. What computational approaches predict the compound’s binding modes with target proteins?
- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate ligand-protein interactions.
- Molecular dynamics (MD) : GROMACS or AMBER assess binding stability over time.
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with α7 nAChR) .
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst screening : Use coupling agents like HATU or EDCI for amide bond formation.
- Temperature control : Optimize reflux conditions (e.g., 80–100°C for cyclization steps) . For example, THF at 190–232°C improved yields in thiazolidinone syntheses .
Therapeutic Potential & Data Analysis
Q. How can researchers identify therapeutic applications through structural analogs?
- Patent analysis : Review analogs like N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives, which show activity against heartworm infections .
- Target homology : Compare the compound’s scaffold to known inhibitors (e.g., α7 nAChR agonists for neuroinflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
